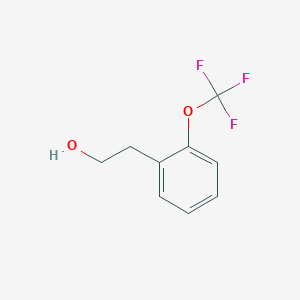

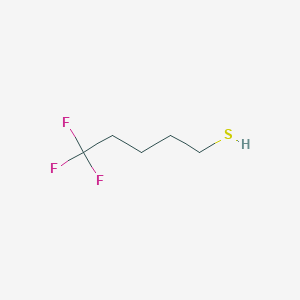

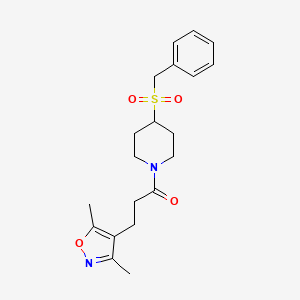

![molecular formula C13H21NO2S2 B2844279 N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide CAS No. 432520-47-3](/img/structure/B2844279.png)

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is a chemical compound with the CAS Number: 432520-47-3 . It has a molecular weight of 287.45 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO2S2/c1-11-5-7-12(8-6-11)18(15,16)14-9-10-17-13(2,3)4/h5-8,14H,9-10H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance .Aplicaciones Científicas De Investigación

SNAAP Sulfonimidate Alkylating Agent for Acids, Alcohols, and Phenols

A study by Maricich et al. (2013) introduced a stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, which efficiently alkylates various acids to esters, alcohols, and phenols to ethers without molecular rearrangements or racemization. This sulfonimidate is chemoselective, favoring oxygen over nitrogen and sulfur, and the sulfonamide byproduct from alkylation is easily recycled back to the sulfonimidate (Maricich et al., 2013).

Sulfonamide-substituted Iron Phthalocyanine for Oxidation Catalysis

Işci et al. (2014) reported the design of a sulfonamide-substituted iron phthalocyanine with improved solubility and stability, crucial for its application as a potential oxidation catalyst. The modified phthalocyanine showed remarkable stability and efficiency in the oxidation of olefins using H2O2 as the oxidant, with specific applications in converting cyclohexene to allylic ketone and styrene to benzaldehyde (Işci et al., 2014).

UV-activated Persulfate Method for Degradation of Contaminants

Dhaka et al. (2017) explored the aqueous phase degradation of methyl paraben, an endocrine-disrupting compound, using a UV-activated persulfate method. This method demonstrated high efficiency, with 98.9% removal of the contaminant within 90 minutes, indicating potential applications in water treatment processes (Dhaka et al., 2017).

Thiol-activated Sources of Sulfur Dioxide as Antimycobacterial Agents

Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides that release sulfur dioxide (SO2) upon activation by cysteine. One derivative, N-Benzyl-2,4-dinitrobenzenesulfonamide, showed higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting its potential as an antimycobacterial agent (Malwal et al., 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes indicate specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

N-(2-tert-butylsulfanylethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S2/c1-11-5-7-12(8-6-11)18(15,16)14-9-10-17-13(2,3)4/h5-8,14H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDESCEGMOQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCSC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

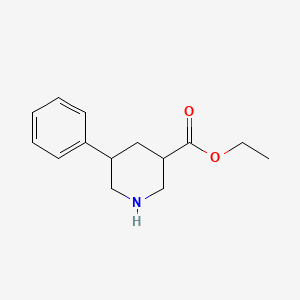

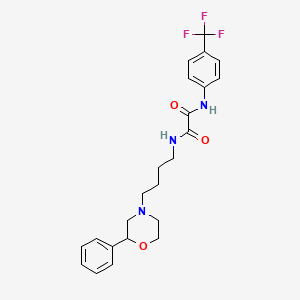

![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)

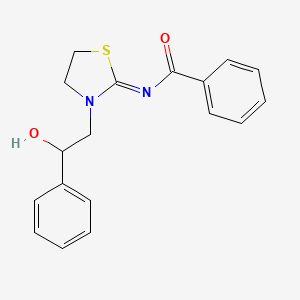

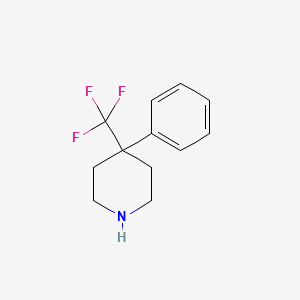

![2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2844211.png)

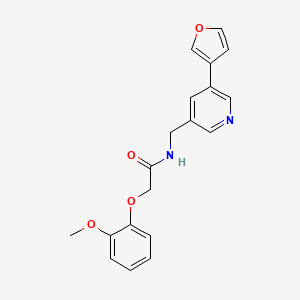

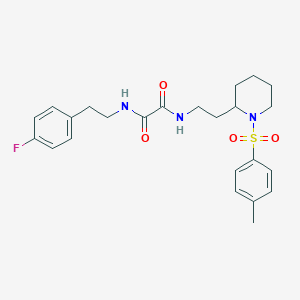

![tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B2844212.png)

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)